molecular formula C17H14F3N5OS B6505389 N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1396765-26-6

N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B6505389
CAS No.: 1396765-26-6
M. Wt: 393.4 g/mol
InChI Key: DPDKREWIMXOMDX-UHFFFAOYSA-N
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Description

The compound N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide features a hybrid structure combining a pyrimidine ring substituted with a cyclopropyl and trifluoromethyl group, linked via an ethyl chain to a benzothiadiazole carboxamide moiety.

Properties

IUPAC Name

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5OS/c18-17(19,20)14-8-12(9-1-2-9)22-15(23-14)5-6-21-16(26)10-3-4-11-13(7-10)25-27-24-11/h3-4,7-9H,1-2,5-6H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDKREWIMXOMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)CCNC(=O)C3=CC4=NSN=C4C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its:

  • Pyrimidine core : Substituted with a cyclopropyl group (enhancing steric bulk and metabolic stability) and a trifluoromethyl group (improving lipophilicity and bioavailability).
  • Benzothiadiazole carboxamide : A planar, electron-deficient system capable of π-π stacking and hydrogen bonding.
  • Ethyl linker : Balances flexibility and rigidity between the two aromatic systems.

Comparison Table of Structural Analogs

Compound Name / ID Molecular Formula Key Substituents Potential Applications Reference
N-{2-[4-Cyclopropyl-6-(Trifluoromethyl)Pyrimidin-2-yl]Ethyl}-2,1,3-Benzothiadiazole-5-Carboxamide C₁₉H₁₆F₃N₅O₂S Cyclopropyl, CF₃, benzothiadiazole Not specified (likely kinase inhibition)
N-[2-[[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Amino]Ethyl]-2-[[(2-Methyl-4-Thiazolyl)Methyl]Thio]-Benzamide C₂₀H₁₈ClF₃N₄O₂S₂ CF₃, thiazole, chloro-pyridine Anticancer, antiviral
1-[4-Cyclopropyl-6-(Trifluoromethyl)Pyrimidin-2-yl]Piperidin-4-Amine C₁₄H₁₅F₃N₄S Cyclopropyl, CF₃, piperidine Not specified (GPCR modulation)
N-Cyclopropyl-N-(3-(2-(4-Methylpiperazin-1-yl)Ethylcarbamoyl)Benzyl)-6-(1H-Pyrazol-4-yl)Benzo[d]Thiazole-2-Carboxamide C₂₈H₃₀N₈O₂S Benzo[d]thiazole, piperazine, pyrazole Kinase inhibition
5-Ethyl-4-Methyl-N-(1,3-Thiazol-2-yl)Thiophene-2-Carboxamide C₁₁H₁₃N₂O₂S₂ Thiophene, thiazole Antimicrobial

Structure-Activity Relationship (SAR) Insights

  • Trifluoromethyl (CF₃) Groups : Present in all analogs except the thiophene derivative , CF₃ enhances metabolic stability and binding to hydrophobic pockets in targets like kinases or viral proteases .
  • Heterocyclic Linkers : Ethyl chains (as in the target compound) vs. thioether or piperazine linkers (e.g., in and compounds) influence conformational flexibility and target selectivity .
  • Benzothiadiazole vs.

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